Basimglurant

Catalog No.
S684022
CAS No.
802906-73-6
M.F
C18H13ClFN3
M. Wt
325.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Basimglurant

CAS Number

802906-73-6

Product Name

Basimglurant

IUPAC Name

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine

Molecular Formula

C18H13ClFN3

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3

InChI Key

UPZWINBEAHDTLA-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl

Synonyms

2-chloro-4-(1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl)pyridine, basimglurant, RO4917523

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl

What is Basimglurant?

Basimglurant, also known as NOE-101, is a medication currently undergoing clinical trials for the treatment of trigeminal neuralgia, a chronic pain condition affecting the trigeminal nerve in the face. It belongs to a class of drugs called metabotropic glutamate receptor 5 (mGluR5) antagonists. These drugs work by blocking the activity of a specific receptor in the brain involved in pain signaling.

Scientific Basis for its application in Trigeminal Neuralgia:

Research suggests that mGluR5 plays a role in the development and maintenance of chronic pain, including trigeminal neuralgia. Animal studies have shown that Basimglurant can effectively reduce pain in various models of neuropathic pain, including trigeminal neuralgia. Source: [Basimglurant for trigeminal neuralgia :- Medznat: ]

Current Stage of Research:

Basimglurant is currently in a Phase 2/3 clinical trial called the LibraTN trial. This is a prospective, double-blind, randomized-withdrawal, placebo-controlled study designed to evaluate the safety and efficacy of Basimglurant in treating trigeminal neuralgia-associated pain. The trial is ongoing in multiple centers and is expected to be completed in 2024. Source: [Basimglurant fast tracked by FDA for trigeminal neuralgia-associated pain - Medznat: ]

Basimglurant is a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It is being developed by Roche and Chugai Pharmaceutical for therapeutic applications, particularly in treatment-resistant depression and Fragile X syndrome. The compound's chemical formula is C18H13ClFN3C_{18}H_{13}ClFN_{3}, and it has a molecular weight of approximately 325.77 g/mol . Structurally, it belongs to the class of phenylimidazoles, characterized by a benzene ring linked to an imidazole ring, which contributes to its unique pharmacological properties .

Basimglurant's therapeutic effects are believed to be linked to its modulatory effect on the mGlu5 receptor. mGlu5 receptors are found in the brain and play a role in regulating mood and emotion. By negatively modulating mGlu5, Basimglurant may influence neuronal networks involved in these processes []. Studies suggest it might work by:

  • Reducing mGlu5 signaling in specific populations of cortical limbic GABA interneurons, leading to disinhibition of glutamate neuronal networks [].
  • Removing mGlu5-induced inhibition of D2 receptor signaling in striato-pallidal GABA neurons, potentially impacting reward processing [].

As Basimglurant is still under development, comprehensive safety data is not yet publicly available. However, studies suggest good tolerability in clinical trials for depression at specific doses []. Further research is needed to fully understand the safety profile of Basimglurant.

Typical of its class. As a phenylimidazole, it can undergo electrophilic substitutions and nucleophilic additions due to the presence of reactive functional groups. Its synthesis involves coupling reactions, particularly those that form carbon-carbon bonds, such as alkyne-azide cycloadditions, which are common in the creation of complex organic molecules .

The primary biological activity of Basimglurant is its role as a negative allosteric modulator of the mGlu5 receptor. This modulation affects glutamatergic signaling pathways, which are crucial in various neurological processes. Preclinical studies indicate that Basimglurant exhibits antidepressant and anxiolytic-like effects in behavioral models, suggesting its potential utility in treating mood disorders . Additionally, it has been shown to have minimal side effects and high specificity for its target receptor, making it a candidate for further clinical exploration .

The synthesis of Basimglurant involves several steps:

  • Starting Materials: The process begins with readily available precursors that contain imidazole and phenyl groups.
  • Coupling Reactions: Key reactions include the formation of the imidazole structure through cyclization methods.
  • Functionalization: Subsequent modifications introduce halogen groups (like chlorine) and ethynyl functionalities, essential for biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Basimglurant is primarily being studied for:

  • Treatment-Resistant Depression: It acts as an adjunct therapy alongside traditional antidepressants.
  • Fragile X Syndrome: Initial studies indicated potential benefits in managing symptoms associated with this genetic disorder.
  • Other Psychiatric Disorders: Research is ongoing into its broader applications in various mood and anxiety disorders due to its mechanism of action on glutamate signaling pathways .

Basimglurant has been evaluated for potential drug interactions, particularly concerning cytochrome P450 enzymes that metabolize many pharmaceuticals. Notably, it was found that fluvoxamine maleate could theoretically interact with Basimglurant by inhibiting these enzymes, highlighting the importance of monitoring drug combinations during treatment . Clinical trials have also assessed its safety profile when used in conjunction with other medications.

Several compounds share structural or functional similarities with Basimglurant. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
MPEPNegative allosteric modulatormGlu5 receptor antagonistEarly development stage
MTEPNegative allosteric modulatormGlu5 receptor antagonistSelective for mGlu5, used in preclinical studies
FenobamNegative allosteric modulatormGlu5 receptor antagonistPreviously studied for anxiety disorders
RO4917523Negative allosteric modulatormGlu5 receptor antagonistDevelopmental code name for Basimglurant

Basimglurant distinguishes itself through its specific pharmacokinetic properties, including high bioavailability and a long half-life supportive of once-daily administration . Its targeted action on mGlu5 receptors also suggests a unique therapeutic profile compared to other compounds that may interact with multiple receptor types.

The retrosynthetic analysis of basimglurant reveals a strategic disconnection at the ethynyl bridge that connects the 2-chloropyridine and 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole fragments [2]. This approach identifies two key structural components that can be synthesized independently and subsequently coupled through well-established cross-coupling methodologies.

The retrosynthetic disconnection strategy focuses on the carbon-carbon triple bond as the primary site for synthetic disconnection. This approach leads to the identification of 2-chloro-4-ethynylpyridine and 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole as the two main synthetic precursors [3] [4]. The ethynyl pyridine fragment serves as the alkyne component, while the imidazole derivative can be functionalized to serve as an appropriate coupling partner in various cross-coupling reactions [5] [6].

Alternative retrosynthetic approaches have explored disconnections at different positions within the molecule, including strategies that involve construction of the imidazole ring at a later stage in the synthesis [2] [7]. These approaches typically require more complex synthetic sequences but may offer advantages in terms of functional group compatibility and overall synthetic efficiency under specific circumstances.

Total Synthesis Approaches

Classical Sonogashira Cross-Coupling Route

The most widely employed total synthesis approach for basimglurant utilizes the Sonogashira cross-coupling reaction as the key bond-forming step [8] [9] [10]. This methodology involves the palladium-catalyzed coupling of 2-chloro-4-ethynylpyridine with appropriately functionalized imidazole derivatives under mild reaction conditions.

The synthesis begins with the preparation of 2-chloro-4-ethynylpyridine, which is typically obtained through desilylation of the corresponding trimethylsilyl-protected alkyne precursor using tetrabutylammonium fluoride in tetrahydrofuran [3]. This deprotection reaction proceeds with yields ranging from 85-95% and requires careful control of moisture to prevent side reactions [11].

The imidazole fragment, 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole, is prepared through cyclization reactions starting from 4-fluorophenylacetamide and appropriate methylating reagents [5]. The cyclization process typically involves condensation reactions under acidic or basic conditions, with yields ranging from 70-85% depending on the specific conditions employed.

The final coupling step utilizes standard Sonogashira conditions with palladium tetrakis(triphenylphosphine) as the catalyst, copper iodide as the co-catalyst, and triethylamine or diethylamine as the base in dimethylformamide or tetrahydrofuran [8] [10]. Reaction temperatures typically range from 80-120°C, with reaction times of 4-12 hours providing optimal conversion rates of 70-95% [9].

Copper-Free Sonogashira Methodology

Recent developments have focused on copper-free Sonogashira coupling protocols to address concerns regarding copper toxicity and catalyst cost [12]. These methodologies employ specialized palladium precatalysts such as [DTBNpP]Pd(crotyl)Cl in combination with optimized bases like 2,2,6,6-tetramethylpiperidine and dimethyl sulfoxide as the solvent [12].

The copper-free approach offers several advantages, including elimination of copper-related side reactions, improved functional group tolerance, and enhanced scalability for pharmaceutical manufacturing [12]. Reaction conditions are typically milder, with temperatures ranging from 60-100°C and catalyst loadings of 2-5 mol%, while maintaining excellent yields of 80-95% [12].

Click Chemistry Approaches

Alternative synthetic strategies have explored the use of copper-catalyzed azide-alkyne cycloaddition reactions for the construction of basimglurant analogues [5] [13] [14]. These approaches involve the preparation of azide-functionalized imidazole derivatives and their subsequent coupling with alkyne-containing pyridine precursors.

The copper-catalyzed azide-alkyne cycloaddition proceeds under mild conditions using copper sulfate and sodium ascorbate as the catalyst system in the presence of triethylamine [13] [15]. This methodology offers high regioselectivity and excellent functional group tolerance, with yields typically ranging from 80-95% [14].

Scalable Manufacturing Methods

The development of scalable manufacturing processes for basimglurant requires careful optimization of reaction conditions, catalyst loadings, and purification procedures to ensure cost-effectiveness and environmental compliance [16] [17]. Industrial-scale synthesis typically employs modified Sonogashira coupling protocols with reduced catalyst loadings of 1-3 mol% palladium and optimized reaction parameters [18].

Key considerations for scalable manufacturing include the selection of environmentally benign solvents, implementation of efficient catalyst recovery systems, and development of streamlined purification procedures that minimize waste generation [16]. The use of continuous flow chemistry has emerged as a promising approach for large-scale synthesis, offering improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [19].

Process optimization studies have demonstrated that reaction temperatures can be reduced to 70-90°C for commercial-scale synthesis while maintaining acceptable reaction times of 8-24 hours [18]. Solvent selection has shifted toward greener alternatives such as 2-methyltetrahydrofuran and recyclable solvent systems to reduce environmental impact [17].

Metal removal strategies are critical for pharmaceutical applications, with implementation of specialized scavenging technologies and fixed-bed absorption processes enabling the achievement of palladium residue levels below 1 ppm [17]. These purification methods are essential for meeting regulatory requirements for active pharmaceutical ingredients.

Green Chemistry Considerations in Basimglurant Synthesis

The implementation of green chemistry principles in basimglurant synthesis has become increasingly important for both environmental sustainability and regulatory compliance [19] [20]. Key areas of focus include atom economy optimization, solvent selection, energy efficiency, and waste minimization strategies.

Atom Economy and Reaction Efficiency

The Sonogashira cross-coupling reaction inherently provides excellent atom economy, with minimal formation of byproducts when properly optimized [8] [9]. The reaction directly forms the desired carbon-carbon bond with elimination of only hydrogen halide as a byproduct, which can be readily neutralized and disposed of in an environmentally responsible manner.

Efforts to improve atom economy have focused on developing one-pot synthetic procedures that eliminate the need for intermediate isolation and purification steps [2]. These approaches can significantly reduce overall waste generation and improve the environmental footprint of the manufacturing process.

Solvent Selection and Replacement

Traditional synthesis protocols for basimglurant have relied heavily on dimethylformamide and tetrahydrofuran as reaction solvents [10]. However, increasing environmental concerns have driven the development of greener solvent alternatives, including 2-methyltetrahydrofuran, ethyl acetate, and water-based systems [19] [17].

The implementation of biphasic reaction systems using 2-methyltetrahydrofuran and water has shown particular promise for large-scale applications [17]. These systems facilitate product isolation while enabling efficient catalyst recovery and solvent recycling, thereby reducing overall environmental impact.

Energy Efficiency Optimization

Microwave-assisted synthesis has emerged as an effective strategy for reducing energy consumption in basimglurant synthesis [2]. Microwave heating enables rapid and uniform heating of reaction mixtures, reducing reaction times from hours to minutes while maintaining excellent yields and selectivity.

Room temperature coupling protocols have been developed using specialized catalysts and reaction conditions [12]. These methodologies eliminate the need for external heating, thereby reducing energy consumption and improving process safety profiles.

Catalyst Recovery and Recycling

The development of heterogeneous catalyst systems has enabled efficient catalyst recovery and recycling in basimglurant synthesis [14] [15]. Immobilized palladium catalysts on various solid supports have demonstrated excellent activity and recyclability while facilitating product purification and reducing metal contamination.

Ligand design strategies have focused on developing catalyst systems that maintain high activity at reduced loadings, thereby minimizing overall metal consumption and associated environmental impact [15]. These approaches have proven particularly valuable for large-scale manufacturing applications.

Synthetic Derivatives and Analogues

The structural diversity accessible through modification of the basimglurant scaffold has enabled extensive structure-activity relationship studies and the development of improved therapeutic candidates [21] [6] [7]. Key areas of structural modification include substitution patterns on the pyridine ring, variations in the imidazole moiety, and modifications to the ethynyl linker.

Pyridine Ring Modifications

Substitution of the 2-chloropyridine fragment with alternative heterocyclic systems has been extensively explored [6] [7]. 5-Fluoropyridine derivatives have shown promising biological activity, while 5-trifluoromethylpyridine analogues demonstrate improved metabolic stability [6]. These modifications typically employ similar synthetic strategies to those used for basimglurant, with appropriate adjustments to reaction conditions based on the electronic properties of the substituted pyridine systems.

6-Methylpicolinamide derivatives have emerged as particularly promising analogues, showing enhanced potency and improved pharmacokinetic properties compared to the parent compound [6]. The synthesis of these derivatives typically requires modification of the pyridine starting material, followed by standard cross-coupling procedures.

Imidazole Ring Variations

Replacement of the imidazole ring with alternative five-membered heterocycles has provided access to diverse analogues with varied biological profiles [6] [7]. 4-Methylthiazole and 6-methylpyridine substituted analogues have shown significant improvements in binding affinity and selectivity for metabotropic glutamate receptor 5 [6].

1-Methyl-1H-pyrazole derivatives with trifluoromethyl substitution have demonstrated enhanced potency in certain assay systems [6]. The synthesis of these analogues typically involves preparation of the appropriately substituted heterocyclic precursors followed by coupling with the pyridine fragment using established methodologies.

Linker Modifications

Exploration of alternatives to the ethynyl linker has included the investigation of alkene bridges, extended alkynyl chains, and saturated linkers [5] [6]. These modifications require adaptation of the coupling strategies, with some analogues accessible through olefin metathesis or alternative cross-coupling reactions.

Fluorinated linkers have shown particular promise for improving metabolic stability and reducing susceptibility to aldehyde oxidase-mediated metabolism [6]. The synthesis of these derivatives typically requires specialized fluorinating reagents and modified reaction conditions to accommodate the unique electronic properties of fluorinated systems.

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed critical interactions between specific structural features and biological activity [21] [6]. The 6-methylpicolinamide core has been identified as particularly important for maintaining high potency, while modifications to the fluorophenyl substituent can significantly impact selectivity profiles [6].

Quantitative structure-activity relationship analyses have provided insights into the molecular determinants of binding affinity and selectivity [6]. These studies have guided the rational design of improved analogues with enhanced therapeutic potential and reduced off-target effects.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

325.0782033 g/mol

Monoisotopic Mass

325.0782033 g/mol

Heavy Atom Count

23

UNII

3110E3AO8S

Other CAS

802906-73-6

Wikipedia

Basimglurant

Dates

Last modified: 08-15-2023

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